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Compound of Interest

Compound Name:
3-Chloro-4-methyl-6-

phenylpyridazine

Cat. No.: B1595225 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has

emerged as a privileged scaffold in the development of novel bioactive compounds. Its unique

electronic properties and versatile substitution patterns have led to the discovery of a wide

array of derivatives with significant pharmacological and agrochemical applications. This

technical guide provides an in-depth exploration of the herbicidal and antimicrobial potential of

pyridazine structures, offering a comprehensive resource for researchers, scientists, and

professionals in drug development. By summarizing key quantitative data, detailing

experimental protocols, and visualizing critical pathways and workflows, this guide aims to

accelerate the design and development of next-generation pyridazine-based herbicides and

antimicrobial agents.

Herbicidal Activity of Pyridazine Derivatives
Pyridazine-based compounds have demonstrated potent herbicidal activity through various

mechanisms of action, primarily by interfering with essential physiological and biochemical

processes in plants. These include the inhibition of photosynthesis, carotenoid biosynthesis,

and amino acid synthesis. The following tables summarize the quantitative herbicidal activity of

selected pyridazine derivatives.

Table 1: Herbicidal Activity of Pyridazine Derivatives against Various Weed Species
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Compound
ID

Target
Weed(s)

Application Dosage
Inhibition
(%)

Reference

10bh

Leaf mustard,

Chickweed,

Chenopodiu

m serotinum,

Alopecurus

aequalis, Poa

annua,

Polypogon

fugax

Post-

emergence
150 g a.i./ha High [1]

B1

Echinochloa

crus-galli,

Portulaca

oleracea

Pre-

emergence
100 µg/mL 100 [2][3]

B1
Broadleaf

weeds

Post-

emergence
Not Specified 100 [3]

Pyridate

(131)

Triazine-

resistant

dicotyledonou

s weeds

Post-

emergence
Not Specified Not Specified [4]

2o Bentgrass Not Specified 1 mM Good [5]

Table 2: In Vitro Herbicidal Activity of Pyridazine Derivatives

Compound ID Target Enzyme IC50 / Ki Reference

10ae

Nicotiana tabacum

Protoporphyrinogen IX

oxidase (NtPPO)

Ki = 0.0338 µM [1]

8ad Not Specified Ki = 670 pM [6]
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Antimicrobial Activity of Pyridazine Derivatives
The pyridazine scaffold is also a promising framework for the development of novel

antimicrobial agents. Derivatives have shown efficacy against a range of Gram-positive and

Gram-negative bacteria, as well as some fungi. The antimicrobial activity is often attributed to

the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 3: Antibacterial Activity of Pyridazine Derivatives

Compound ID Bacterial Strain(s) MIC (µg/mL) Reference

10h
Staphylococcus

aureus
16 [7]

Chloro derivatives
E. coli, P. aeruginosa,

S. marcescens
0.892–3.744 [8]

7

S. aureus (MRSA), P.

aeruginosa, A.

baumannii

3.74–8.92 µM [9]

13

S. aureus (MRSA), P.

aeruginosa, A.

baumannii

3.74–8.92 µM [9]

11

Staphylococcus

aureus, Bacillus

subtilis, Escherichia

coli, Pseudomonas

aeruginosa

6.25 [10]

13

Staphylococcus

aureus, Bacillus

subtilis, Escherichia

coli, Pseudomonas

aeruginosa

6.25 [10]

Table 4: Antifungal Activity of Pyridazine Derivatives
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Compound ID Fungal Strain(s) MIC (µg/mL) Reference

8g Candida albicans 16 [7]

IIId
Aspergillus niger,

Candida albicans
Very Good [11]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The

following sections provide overviews of key experimental protocols for the synthesis and

biological evaluation of pyridazine derivatives.

General Synthesis of Pyridazinone Derivatives
A common route for the synthesis of pyridazinone derivatives involves the cyclization of a γ-

keto acid with a hydrazine derivative.[9][11]

Step 1: Synthesis of the γ-Keto Acid. This is typically achieved through a Friedel-Crafts

acylation of an aromatic compound with succinic anhydride in the presence of a Lewis acid

catalyst like aluminum chloride.[11]

Step 2: Cyclization to form the Pyridazinone Ring. The resulting γ-keto acid is then reacted

with hydrazine hydrate or a substituted hydrazine. The reaction is usually carried out under

reflux in a suitable solvent such as ethanol or acetic acid.

Step 3: Further Derivatization. The pyridazinone core can be further modified at various

positions. For example, condensation with aromatic aldehydes can introduce substituents at

the 4-position.[9][11] Alkylation or acylation at the N2 position is also a common modification.

Antimicrobial Susceptibility Testing: Agar Dilution
Method
The agar dilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[10]
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Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g.,

DMSO) to prepare a stock solution of known concentration.

Preparation of Agar Plates: A series of agar plates are prepared, each containing a different

concentration of the test compound. This is achieved by adding specific volumes of the stock

solution to molten agar before it solidifies. A control plate without any compound is also

prepared.

Inoculation: The microbial strains to be tested are cultured to a specific density (e.g., 0.5

McFarland standard). The surface of each agar plate is then inoculated with a standardized

amount of the microbial suspension.

Incubation: The inoculated plates are incubated under appropriate conditions (temperature

and time) for the specific microorganism.

Determination of MIC: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.

Herbicidal Activity Assay: Pre- and Post-Emergence
Tests
These assays are used to evaluate the herbicidal efficacy of compounds when applied before

or after weed emergence.[1][2][3]

Plant Cultivation: Seeds of the target weed species are sown in pots containing a suitable

growth medium and are grown under controlled greenhouse conditions.

Pre-emergence Application: For pre-emergence tests, the test compound, formulated as a

solution or suspension, is applied to the soil surface immediately after sowing the seeds.

Post-emergence Application: For post-emergence tests, the compound is applied to the

foliage of the weeds once they have reached a specific growth stage (e.g., 2-3 leaf stage).

Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually

rating the percentage of plant injury or by measuring the reduction in plant fresh or dry

weight compared to untreated control plants.
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Enzyme Inhibition Assay: Protoporphyrinogen IX
Oxidase (PPO)
This assay measures the ability of a compound to inhibit the PPO enzyme, a key target for

many herbicides.[1]

Enzyme Preparation: PPO enzyme is extracted and purified from a plant source, such as

Nicotiana tabacum.[1]

Assay Mixture: The assay is typically performed in a reaction mixture containing a buffer, the

PPO enzyme, and the substrate, protoporphyrinogen IX.

Inhibition Measurement: The test compound is added to the assay mixture at various

concentrations. The activity of the PPO enzyme is monitored by measuring the rate of

formation of the product, protoporphyrin IX, which can be detected spectrophotometrically.

Data Analysis: The percentage of inhibition is calculated for each concentration of the test

compound. The IC50 or Ki value is then determined by fitting the data to a dose-response

curve.

Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly

enhance understanding. The following diagrams, created using the DOT language, illustrate

key concepts related to the herbicidal and antimicrobial potential of pyridazine structures.
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Caption: A generalized workflow for the synthesis and biological screening of pyridazine

derivatives.
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Caption: The signaling pathway of PPO-inhibiting pyridazine herbicides leading to plant death.
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Caption: Putative mechanisms of antimicrobial action for pyridazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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